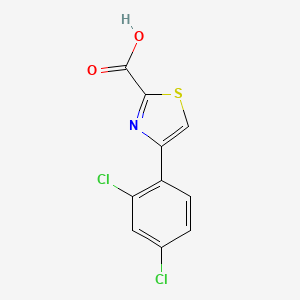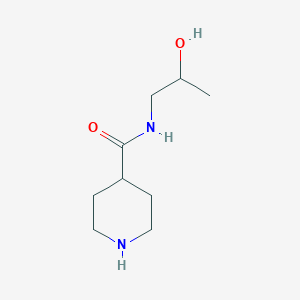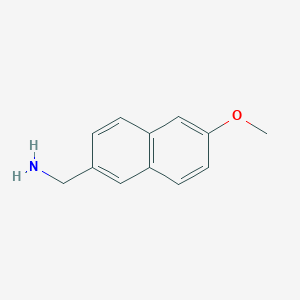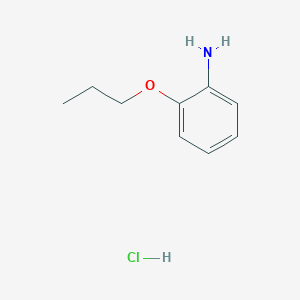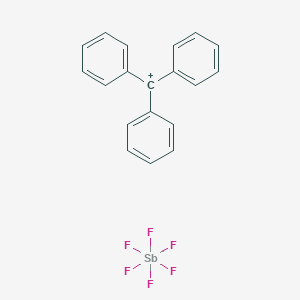
Tris(1,10-Phenanthrolin)cobalt(III)-tris(hexafluorophosphat)
Übersicht
Beschreibung
Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is a chemical compound with the CAS RN: 28277-59-0 . It has a molecular formula of C36H24CoF18N6P3 and a molecular weight of 1034.46 . The compound appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) consists of three 1,10-phenanthroline ligands bound to a central cobalt(III) atom, and three hexafluorophosphate ions .Chemical Reactions Analysis
In one study, it was found that Tris(1,10-phenanthroline)cobalt(III) reacts with iodide ions in a one-electron transfer process .Physical and Chemical Properties Analysis
Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is a solid at 20°C . It should be stored under inert gas and away from air .Wissenschaftliche Forschungsanwendungen
Elektronentransferreaktionen
Der Tris(1,10-Phenanthrolin)cobalt(III)-Komplex wurde hinsichtlich seiner Elektronentransferreaktionen mit Iodidionen in saurem wässrigem Medium untersucht . Die Reaktionsgeschwindigkeit wurde als insgesamt dritter Ordnung festgestellt: erster Ordnung im Oxidationsmittel und zweiter Ordnung im Reduktionsmittel, und unabhängig von der Säure . Diese Studie ist für Chemiker im Kontext der Energieumwandlung, Korrosionsprozesse und Metallurgie von entscheidender Bedeutung .
Solarzellen
Diese Verbindung ist ein Lochleiter-p-Dotierungsmaterial für Farbstoffsolarzellen (DSSCs) . DSSCs sind eine Art von Dünnschichtsolarzellen, die als sehr vielversprechend gelten, da sie aus kostengünstigen Materialien hergestellt werden und keine aufwendigen Fertigungseinrichtungen benötigen .
Antimikrobielle Aktivität
Es wurde berichtet, dass Tris(1,10-Phenanthrolin)cobalt(III)-Komplexe antimikrobielle Aktivität aufweisen . Die antimikrobielle Aktivität des Liganden, der Metallsalze und der Komplexe in vitro wurde mit der Scheibendiffusionmethode bewertet .
Antitumoraktivität
Tris(1,10-Phenanthrolin)lanthan(III)-trithiocyanat, ein ähnlicher Komplex, soll Antitumoraktivität aufweisen . Obwohl dies nicht direkt mit Tris(1,10-Phenanthrolin)cobalt(III)-tris(hexafluorophosphat) zusammenhängt, deutet es auf das Potenzial für weitere Untersuchungen der Antitumoreigenschaften ähnlicher Komplexe hin.
Biochemische und biologische Reaktionen
Elektronentransferreaktionen von Übergangsmetallkomplexen, wie z. B. Tris(1,10-Phenanthrolin)cobalt(III), sind in vielen biochemischen und biologischen Prozessen wichtig, darunter enzymatische Reaktionen, Kollagensynthese, Steroidstoffwechsel, die Immunantwort, die Arzneimittel aktivierung, der Neurotransmitterstoffwechsel, die Stickstofffixierung, die Atmung und die Photosynthese .
Kinetische Studien
Die Untersuchung der Geschwindigkeit, mit der Reaktionen einschließlich Elektronentransferreaktionen ablaufen, ist sehr wichtig und kann nicht genug betont werden, und das ist die Grundlage für kinetische Studien . Die Kenntnis der Variation und Wirkung dieser Faktoren auf die Reaktionsgeschwindigkeit kann eine korrekte Interpretation der schrittweisen elementaren Schritte einer Reaktion unterstützen, die ihren Mechanismus bilden .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is the iodide ion . The compound interacts with iodide ions in an aqueous acidic medium, leading to an electron transfer reaction .
Mode of Action
The interaction between Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) and its target involves an electron transfer reaction . This reaction is third order overall: first order in the oxidant (the cobalt complex) and second order in the reductant (iodide ion), and it is acid independent . The empirical rate law for this reaction is given by the equation:
−=textk[(textColeft(textphenright)3)3+]left[textI−right]2- = {\\text { k}} [ ( {\\text {Co}}\\left ( { {\\text {phen}}} \\right)_ { {3}} )^ { { {3} + }} ]\\left [ { {\\text {I}}^ { - } } \\right]^ { {2}} −=textk[(textColeft(textphenright)3)3+]left[textI−right]2
Biochemical Pathways
Electron transfer reactions are important in many biochemical and biological processes, including enzymatic reactions, collagen synthesis, steroid metabolism, the immune response, drug activation, neurotransmitter metabolism, nitrogen fixation, respiration, and photosynthesis .
Result of Action
The result of the action of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is the transfer of electrons from iodide ions to the cobalt complex . This results in a change in the oxidation state of the cobalt atom and the overall charge on the complex ion .
Action Environment
The reaction rate of the electron transfer reaction involving Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is unaffected by changes in ionic strength and dielectric constant of the reaction medium . Added cations and anions can catalyse and inhibit the reaction rate, respectively .
Biochemische Analyse
Biochemical Properties
It is known that 1,10-phenanthroline, a component of the compound, is an inhibitor of metallopeptidases This suggests that Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) may interact with enzymes and other biomolecules in a similar manner
Cellular Effects
Given its role as a hole conductor in DSSCs , it may influence cell function by affecting electron transfer processes
Molecular Mechanism
It is known that the compound participates in electron transfer reactions . These reactions are classified into two broad mechanistic pathways: inner-sphere and outer-sphere mechanisms of electron transfer
Eigenschaften
IUPAC Name |
cobalt(3+);1,10-phenanthroline;trihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.Co.3F6P/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;3*1-7(2,3,4,5)6/h3*1-8H;;;;/q;;;+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGNLHURFRGGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24CoF18N6P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28277-59-0 | |
| Record name | Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


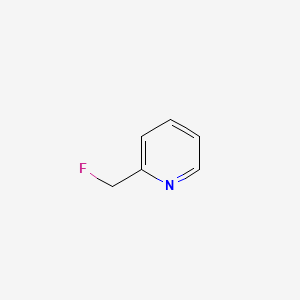

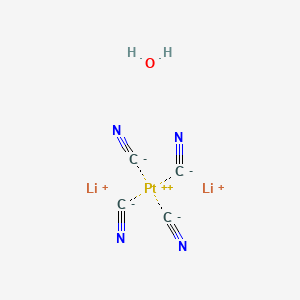
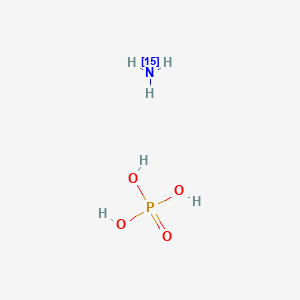
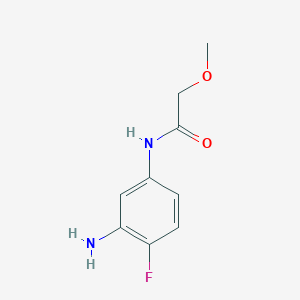
![9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1644130.png)
